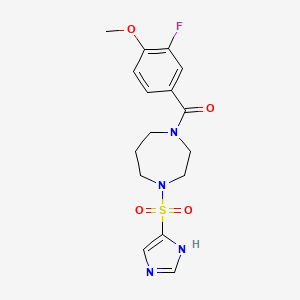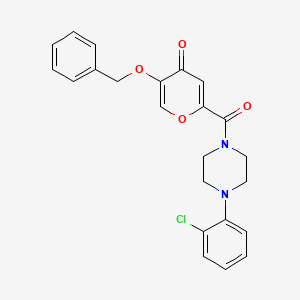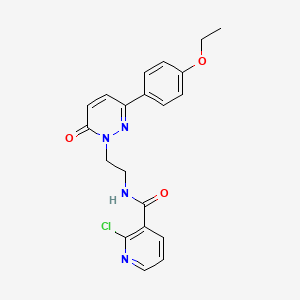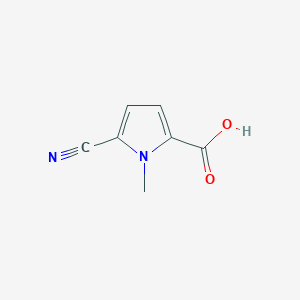
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C16H19FN4O4S and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
A novel approach to synthesizing sulfonated poly(ether ether ketone) (SPEEK) polymers demonstrates the utility of incorporating sulfonate and carboxylate functionalities for enhanced proton conductivity, relevant to fuel cell technology. The synthesis involves copolymerization of bisphenol A derivatives under nucleophilic aromatic substitution reactions, yielding membranes with promising ion-exchange capacities and methanol permeability profiles suitable for direct methanol fuel cell applications (Li et al., 2009).
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds, such as imidazo[1,5-a]pyridine derivatives, highlights the potential of these compounds in developing low-cost emitters with large Stokes' shifts. These compounds are synthesized through one-pot, multi-component reactions, providing insights into how variations in chemical structure influence optical properties. This methodology could be adapted for the synthesis and study of compounds like "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone," exploring their applications in material science or as fluorophores (Volpi et al., 2017).
Drug Development Applications
The development of BACE1 inhibitors for the treatment of Alzheimer's Disease showcases the application of similar chemical frameworks in medicinal chemistry. An efficient method for synthesizing potent BACE1 inhibitors demonstrates the utility of Friedel-Crafts reactions and subsequent modifications for generating targeted therapeutic agents. This research suggests potential applications in designing novel therapeutics based on the chemical structure of interest (Zhou et al., 2009).
Antimicrobial Activity
The synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the antimicrobial potential of compounds with similar structural motifs. Through the Gewald synthesis technique and subsequent reactions, novel compounds exhibiting significant antimicrobial activities were obtained. This line of research highlights the potential for utilizing the chemical scaffold of interest in the development of new antimicrobial agents (Puthran et al., 2019).
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4S/c1-25-14-4-3-12(9-13(14)17)16(22)20-5-2-6-21(8-7-20)26(23,24)15-10-18-11-19-15/h3-4,9-11H,2,5-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWQHRHOAUGWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2596533.png)


![5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2596543.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide](/img/structure/B2596545.png)


![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596548.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2596549.png)
![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2596551.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2596553.png)

![6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2596556.png)